Regiospecific N-Oxidation Site: 5-Oxide (N1-Oxide) vs. 1-Oxide (Impurity 24) Structural Isomerism
Ibrutinib N1-Oxide (CAS 2437254-47-0) bears the N-oxide functional group specifically at the 5-position of the pyrazolo[3,4-d]pyrimidine ring system, producing (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide [1]. In contrast, Ibrutinib N-Oxide Impurity 24 (CAS 2417548-74-2) bears the N-oxide at the 1-position of the pyrazole ring, producing (S)-1-((R)-1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide, a distinct regioisomer with stereochemical specification at the piperidine carbon . These two regioisomers share identical molecular formula (C₂₅H₂₄N₆O₃) and exact mass (456.19099 Da), rendering them indistinguishable by low-resolution mass spectrometry alone; differentiation requires orthogonal techniques such as 1H/13C NMR, 2D NMR (HSQC, HMBC), or HRMS/MS fragmentation analysis [2]. The distinct electronic environment of the N-oxide at the 5-position versus the 1-position produces different UV absorption maxima and chromatographic retention on C18 stationary phases, directly impacting HPLC method specificity [2].
| Evidence Dimension | Regiospecific N-oxide position on pyrazolo[3,4-d]pyrimidine scaffold |
|---|---|
| Target Compound Data | N-oxide at 5-position of pyrimidine ring; (R)-configuration at piperidine C3; CAS 2437254-47-0; SMILES: C=CC(N1C[C@H](N2N=C(C3=CC=C(OC4=CC=CC=C4)C=C3)C5=C(N)[N+]([O-])=CN=C52)CCC1)=O |
| Comparator Or Baseline | N-oxide at 1-position of pyrazole ring; (S)-configuration at pyrazole N1, (R)-configuration at piperidine C3; CAS 2417548-74-2; Ibrutinib Impurity 24 |
| Quantified Difference | Regioisomeric shift: N-oxide location differs between pyrimidine C5 and pyrazole N1 positions; structural assignment confirmed by 2D NMR (HMBC correlation from N-oxide oxygen to adjacent ring protons/carbons); both share identical molecular formula C₂₅H₂₄N₆O₃ and monoisotopic mass 456.19099 Da |
| Conditions | Structural identity confirmed by 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), HRMS, and FT-IR per ICH Q3A/B characterization requirements; reversed-phase C18 HPLC with UV detection for chromatographic differentiation |
Why This Matters
Procurement of the correct N-oxide regioisomer is critical because the two forms are indistinguishable by low-resolution LC-MS yet produce different retention times in HPLC methods, and regulatory submissions require impurity identification at the level of structural regioisomerism per ICH Q3A guidelines.
- [1] SynZeal. Ibrutinib N1-Oxide | CAS 2437254-47-0 | SZ CAT No: SZ-I005002. Product technical datasheet. Available at: https://www.synzeal.com/en/ibrutinib-n1-oxide View Source
- [2] Yerla RR, Manubolusurya S, Meganathan S, Madalapu V, Vaidyanathan G. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques. Journal of Chromatographic Science, 2024, bmae002. DOI: 10.1093/chromsci/bmae002. View Source
